molecular formula C16H14O5 B178202 4-(Methoxycarbonyl)phenyl 2-methoxybenzoate CAS No. 65220-51-1

4-(Methoxycarbonyl)phenyl 2-methoxybenzoate

Cat. No. B178202
CAS RN: 65220-51-1
M. Wt: 286.28 g/mol
InChI Key: CTXJMMGFFBIDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)phenyl 2-methoxybenzoate, also known as methyl 4-(2-methoxyphenyl)-2-oxo-2H-benzoate, is a chemical compound that belongs to the class of benzoyl derivatives. It is widely used in scientific research due to its diverse applications in various fields, including medicine, chemistry, and biology.

Scientific Research Applications

4-(Methoxycarbonyl)phenyl 2-methoxybenzoate has various scientific research applications, including:
1. Medicinal Chemistry: The compound has been used as a starting material in the synthesis of various drugs, including anti-inflammatory agents, antifungal agents, and antitumor agents.
2. Organic Synthesis: The compound is used in the synthesis of various organic compounds, including benzoyl derivatives, which are widely used in organic chemistry.
3. Material Science: The compound has been used as a building block in the synthesis of various materials, including liquid crystals and polymers.

Mechanism Of Action

The mechanism of action of 4-(Methoxycarbonyl)phenyl 2-methoxybenzoate is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(Methoxycarbonyl)phenyl 2-methoxybenzoate include:
1. Anti-inflammatory: The compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit COX and LOX enzymes.
2. Antifungal: The compound has been shown to have antifungal activity against various fungal strains.
3. Antitumor: The compound has been shown to have antitumor activity against various cancer cell lines.

Advantages And Limitations For Lab Experiments

The advantages and limitations of 4-(Methoxycarbonyl)phenyl 2-methoxybenzoate for lab experiments include:
Advantages:
1. High Purity: The compound can be easily synthesized and purified to a high degree of purity, making it ideal for lab experiments.
2. Diverse Applications: The compound has diverse applications in various fields, including medicine, chemistry, and biology.
3. Cost-effective: The compound is relatively inexpensive, making it accessible to researchers with limited budgets.
Limitations:
1. Limited Solubility: The compound has limited solubility in water, which may limit its use in certain experiments.
2. Toxicity: The compound may be toxic to certain organisms, which may limit its use in certain experiments.

Future Directions

The future directions of 4-(Methoxycarbonyl)phenyl 2-methoxybenzoate include:
1. Development of new drugs: The compound can be used as a starting material in the synthesis of new drugs with improved efficacy and safety profiles.
2. Understanding the mechanism of action: Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
3. Synthesis of new materials: The compound can be used as a building block in the synthesis of new materials with unique properties and applications.
Conclusion
In conclusion, 4-(Methoxycarbonyl)phenyl 2-methoxybenzoate is a chemical compound with diverse applications in various fields, including medicine, chemistry, and biology. The compound can be easily synthesized and purified to a high degree of purity, making it ideal for lab experiments. Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(Methoxycarbonyl)phenyl 2-methoxybenzoate involves the reaction of 2-methoxybenzoic acid with 4-(Methoxycarbonyl)phenyl magnesium bromide, followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography.

properties

CAS RN

65220-51-1

Product Name

4-(Methoxycarbonyl)phenyl 2-methoxybenzoate

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(4-methoxycarbonylphenyl) 2-methoxybenzoate

InChI

InChI=1S/C16H14O5/c1-19-14-6-4-3-5-13(14)16(18)21-12-9-7-11(8-10-12)15(17)20-2/h3-10H,1-2H3

InChI Key

CTXJMMGFFBIDDG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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